molecular formula C14H23ClN2O B13744955 Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- CAS No. 100427-75-6

Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)-

Cat. No.: B13744955
CAS No.: 100427-75-6
M. Wt: 270.80 g/mol
InChI Key: FMTWJNHGVSECEQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol is an organic compound that features a chlorophenyl group and a diethylaminoethylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol typically involves the reaction of 4-chlorobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2-dimethylaminoethylamino)ethanol
  • 1-(4-bromophenyl)-2-(2-diethylaminoethylamino)ethanol
  • 1-(4-fluorophenyl)-2-(2-diethylaminoethylamino)ethanol

Uniqueness

1-(4-chlorophenyl)-2-(2-diethylaminoethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

100427-75-6

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[2-(diethylamino)ethylamino]ethanol

InChI

InChI=1S/C14H23ClN2O/c1-3-17(4-2)10-9-16-11-14(18)12-5-7-13(15)8-6-12/h5-8,14,16,18H,3-4,9-11H2,1-2H3

InChI Key

FMTWJNHGVSECEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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